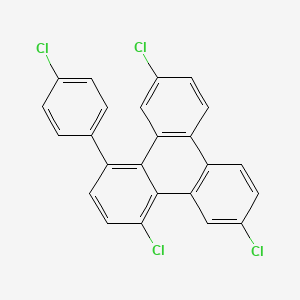
1,6,11-Trichloro-4-(4-chlorophenyl)triphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6,11-Trichloro-4-(4-chlorophenyl)triphenylene is an aromatic compound with a triphenylene core. This compound is notable for its structural complexity and the presence of multiple chlorine atoms, which can influence its chemical reactivity and potential applications. It is used in various scientific research fields, including materials science and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,11-Trichloro-4-(4-chlorophenyl)triphenylene typically involves a palladium-catalyzed annulative dimerization of o-iodobiaryl compounds. This method includes double C−I and C−H bond cleavage steps . The reaction conditions are relatively simple, requiring neither a ligand nor an oxidant, and the reaction tolerates a wide range of coupling partners without compromising efficiency or scalability .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic strategy mentioned above can be adapted for large-scale production due to its straightforward nature and the absence of complex reagents or conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1,6,11-Trichloro-4-(4-chlorophenyl)triphenylene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups under appropriate conditions.
Aryl Coupling Reactions: The compound can participate in aryl coupling reactions, such as those involving arylboronic acids.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts and arylboronic acids. The reactions are typically carried out under mild conditions, which helps in maintaining the integrity of the triphenylene core .
Major Products
The major products formed from these reactions include fully fused, small graphene nanoribbons, which are of significant interest in materials science and nanotechnology .
Applications De Recherche Scientifique
1,6,11-Trichloro-4-(4-chlorophenyl)triphenylene has several scientific research applications:
Materials Science:
Organic Electronics: The compound’s unique structure makes it suitable for use in organic electronic devices, such as field-effect transistors.
Chemistry: It serves as a building block for the synthesis of more complex aromatic compounds.
Mécanisme D'action
The mechanism of action of 1,6,11-Trichloro-4-(4-chlorophenyl)triphenylene involves its ability to participate in various chemical reactions due to the presence of multiple reactive sites. The chlorine atoms can be substituted or coupled with other groups, leading to the formation of new compounds with unique properties . The molecular targets and pathways involved in these reactions are primarily related to the formation of extended π-systems and the stabilization of the triphenylene core .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): This compound is structurally similar but has different applications, primarily as an insecticide.
2-Aryl-1,3,4-trifluoro-6,7,10,11-tetrakis(alkoxy)triphenylene: This compound has a similar triphenylene core but with different substituents, leading to different chemical properties and applications.
Propriétés
Formule moléculaire |
C24H12Cl4 |
|---|---|
Poids moléculaire |
442.2 g/mol |
Nom IUPAC |
1,6,11-trichloro-4-(4-chlorophenyl)triphenylene |
InChI |
InChI=1S/C24H12Cl4/c25-14-3-1-13(2-4-14)17-9-10-22(28)24-21-12-16(27)6-8-19(21)18-7-5-15(26)11-20(18)23(17)24/h1-12H |
Clé InChI |
BDLLMPYKTLMZGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C3C4=C(C=CC(=C4)Cl)C5=C(C3=C(C=C2)Cl)C=C(C=C5)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13365452.png)

![6-(6-Methylpyridin-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365478.png)
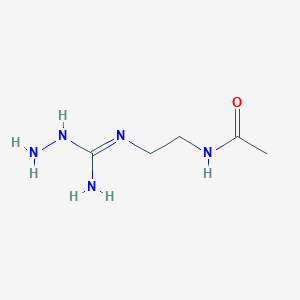
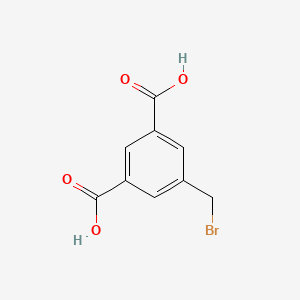
![N-[3-(difluoromethoxy)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365494.png)
![2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole](/img/structure/B13365496.png)
![[(9,10-Dioxo-9,10-dihydroanthracen-2-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13365498.png)
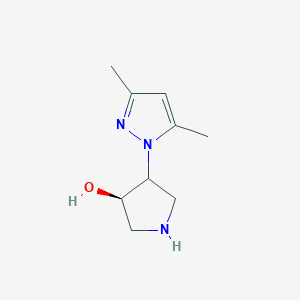
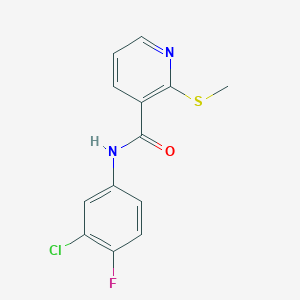
![1-[(2-methoxy-3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B13365508.png)

![trans-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B13365527.png)
![6-(2-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365537.png)
